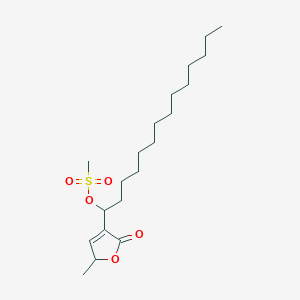
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is a synthetic organic compound characterized by a furan ring substituted with a methyl group and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate typically involves the esterification of 5-methyl-2-oxo-2,5-dihydrofuran-3-yl with tetradecyl methanesulfonate. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methanesulfonate group.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products vary depending on the nucleophile used, such as amides or thioethers.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate involves its interaction with cellular components. The compound can form hydrogen bonds with active sites in enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 13-(5-Methyl-2-oxo-2,5-dihydro-3-furanyl)tridecanal
- Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
Uniqueness
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is unique due to its specific structural features, such as the long tetradecyl chain and the methanesulfonate ester group. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
75938-47-5 |
|---|---|
Molekularformel |
C20H36O5S |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-(2-methyl-5-oxo-2H-furan-4-yl)tetradecyl methanesulfonate |
InChI |
InChI=1S/C20H36O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(25-26(3,22)23)18-16-17(2)24-20(18)21/h16-17,19H,4-15H2,1-3H3 |
InChI-Schlüssel |
VVYRUOVPCVTKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C1=CC(OC1=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


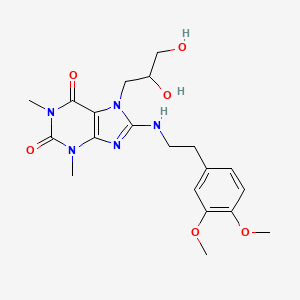

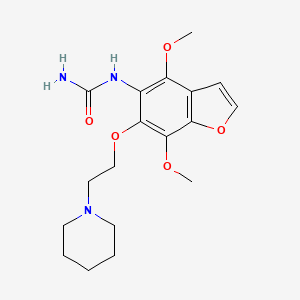
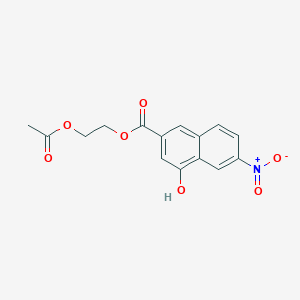
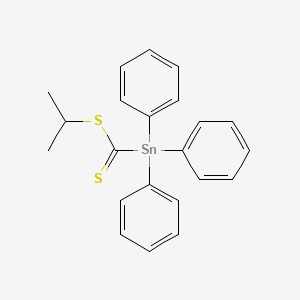

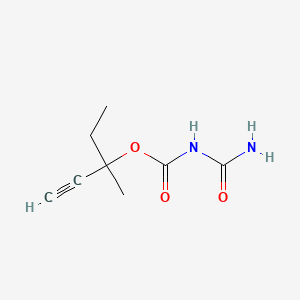
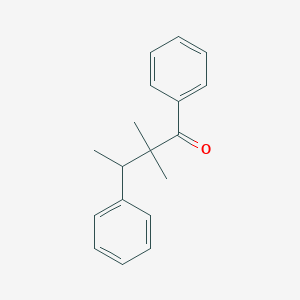
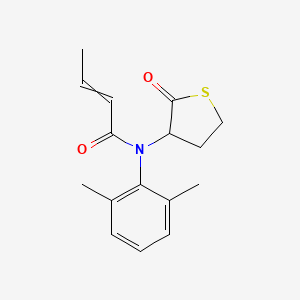
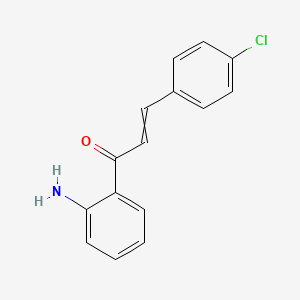
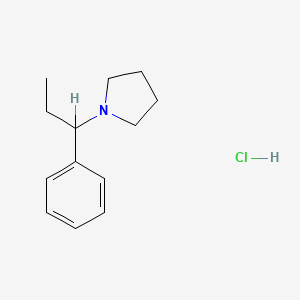
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

